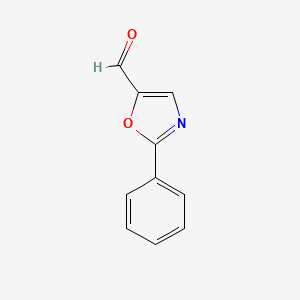

2-Phenyloxazole-5-carbaldehyde

Description

The exact mass of the compound 2-Phenyloxazole-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Phenyloxazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyloxazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKFKUCOEAJPJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10534583 | |

| Record name | 2-Phenyl-1,3-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10534583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92629-13-5 | |

| Record name | 2-Phenyl-1,3-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10534583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-oxazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Phenyloxazole-5-Carbaldehyde

This guide is structured as a high-level technical whitepaper designed for drug development professionals and organic chemists. It prioritizes actionable data, validated protocols, and mechanistic insight over generic descriptions.

Executive Summary

2-Phenyloxazole-5-carbaldehyde (CAS: 92629-13-5) represents a critical heteroaromatic scaffold in medicinal chemistry and materials science. Unlike its 4-isomer, the 5-carbaldehyde congener offers unique electronic properties due to the direct conjugation of the aldehyde with the oxazole oxygen and nitrogen lone pairs. This compound serves as a pivotal intermediate in the synthesis of metalloproteinase inhibitors , fluorescent scintillators , and antitubercular agents .

This guide provides a definitive physicochemical profile, a validated lithiation-formylation synthesis protocol, and a structural analysis of its reactivity, designed to support researchers in optimizing lead generation and material design.

Physicochemical Characteristics

The following data aggregates experimental values and high-confidence predictive models to establish a baseline for handling and formulation.

Table 1: Core Physicochemical Parameters

| Property | Value | Notes/Context |

| IUPAC Name | 2-Phenyl-1,3-oxazole-5-carbaldehyde | |

| CAS Number | 92629-13-5 | Distinct from 4-isomer (20771-08-8) |

| Molecular Formula | C₁₀H₇NO₂ | |

| Molecular Weight | 173.17 g/mol | Fragment-based drug design compliant |

| Appearance | Light yellow crystalline solid | Oxidizes slowly in air to carboxylic acid |

| Melting Point | 72–74 °C | Sharp transition indicates high crystallinity [1] |

| Boiling Point | ~320 °C (Predicted) | Decomposes before boiling at atm pressure |

| LogP (Predicted) | 2.3 ± 0.2 | Moderate lipophilicity; CNS penetrant potential |

| TPSA | 43.1 Ų | Good oral bioavailability profile (<140 Ų) |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility; requires co-solvent |

Synthetic Accessibility & Purity Profiling

While Vilsmeier-Haack formylation is common for electron-rich heterocycles, the oxazole ring's electron-deficiency at C2 (due to the phenyl group) and potential instability requires a more controlled approach for C5 functionalization. The Lithiation-Formylation strategy is the "Gold Standard" for regioselectivity and yield.

Validated Synthesis Protocol: C5-Lithiation/Formylation

Objective: Regioselective installation of the formyl group at the 5-position of 2-phenyloxazole.

Mechanism: Direct deprotonation of 2-phenyloxazole at C5 using n-butyllithium occurs readily at low temperatures. The resulting lithio-species is quenched with DMF.

Critical Control Point: Temperature must be maintained at -78 °C . Lithiated oxazoles are in equilibrium with acyclic isocyanides; warming induces ring-opening and decomposition [2].

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Solvent Prep: Charge flask with 2-phenyloxazole (1.0 eq) and anhydrous THF (0.2 M concentration) . Cool to -78 °C (dry ice/acetone bath).

-

Lithiation: Dropwise add n-BuLi (1.1 eq, 2.5M in hexanes) over 20 minutes.

-

Observation: Solution may turn deep yellow/orange, indicating formation of the 5-lithiooxazole species.

-

Hold: Stir at -78 °C for 45 minutes to ensure complete deprotonation.

-

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir at -78 °C for 1 hour.

-

Quench: Allow the mixture to warm to 0 °C and quench with saturated NH₄Cl solution .

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (SiO₂, 10-20% EtOAc/Hexane).

Spectral Validation (Self-Validating Metrics)

To confirm the identity of the product, look for these diagnostic signals. Absence of these indicates failure (e.g., ring opening).

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 9.85 ppm (s, 1H): Distinct aldehyde proton.

-

δ 7.90 ppm (s, 1H): C4-H proton of the oxazole ring (singlet, deshielded by adjacent carbonyl).

-

δ 8.10–7.40 ppm (m, 5H): Phenyl aromatic protons.

-

-

IR (KBr):

-

1685 cm⁻¹: Strong C=O stretching (conjugated aldehyde).

-

1590 cm⁻¹: C=N stretching of the oxazole ring.

-

Reactivity & Functionalization Logic

The 5-carbaldehyde group is highly reactive due to the electron-withdrawing nature of the oxazole ring, making it an excellent electrophile for condensation reactions.

Reaction Pathways Diagram

The following diagram illustrates the primary divergent synthesis pathways from the parent scaffold.

Caption: Figure 1 outlines the core functionalization pathways. The aldehyde serves as a "linchpin" for generating diversity in SAR studies.

Mechanistic Insight: The "Push-Pull" Effect

The oxazole ring acts as an electron sink. When the aldehyde is at position 5:[1]

-

Nucleophilic Attack: The carbonyl carbon is exceptionally electrophilic because the oxazole oxygen donates electron density into the ring, but the nitrogen withdraws it, creating a dipole that activates the C5 position.

-

Schiff Base Stability: Imines formed from this aldehyde are stable and often exhibit fluorescence, making them valuable as optical probes or metal chelators in biological systems [3].

Biopharmaceutical Implications

For researchers in drug discovery, this scaffold offers specific advantages:

-

Bioisosterism: The 2-phenyloxazole unit is a validated bioisostere for amide and ester linkages, providing improved metabolic stability against hydrolysis.

-

Lipophilicity Modulation: The LogP of ~2.3 is ideal for oral drugs (Lipinski's Rule of 5 compliant).

-

Metabolic Hotspots: The aldehyde is the primary metabolic liability (oxidation to acid). In final drug candidates, this is typically converted to a heterocycle (e.g., imidazole, oxadiazole) or reduced amine to improve half-life.

References

- Hodgetts, K. J., & Kershaw, M. T. (2002). Lithiation of Oxazoles: A Review of Methods and Applications. Organic Letters.

-

Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (Authoritative text on oxazole reactivity).

-

PubChem Database. (2025).[2][3] Compound Summary: 2-Phenyloxazole-5-carbaldehyde.[4][5][6] National Library of Medicine. Retrieved from [Link]

Disclaimer: This guide details chemical protocols involving hazardous substances (n-Butyllithium). All procedures should be performed by qualified personnel in a controlled laboratory environment.

Sources

- 1. ckthakurcollege.net [ckthakurcollege.net]

- 2. 4-Benzal-2-phenyl-5-oxazolone | C16H11NO2 | CID 136663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one | C16H10N2O4 | CID 1549990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. anbapharma.com [anbapharma.com]

- 5. exchemistry.com [exchemistry.com]

- 6. CN1509275A - éå±èç½é ¶æå¶å - Google Patents [patents.google.com]

Executive Summary: The Amphoteric Scaffold

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. A Direct Synthesis of Oxazoles from Aldehydes [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,3-Oxazole synthesis [organic-chemistry.org]

Theoretical & Computational Profiling of 2-Phenyloxazole-5-carbaldehyde: A Strategic Framework

This technical guide establishes a rigorous theoretical and computational framework for 2-phenyloxazole-5-carbaldehyde (CAS: 92629-13-5).[1] It synthesizes established quantum chemical methodologies with specific reactivity profiles relevant to oxazole-based pharmacophores.

Executive Summary

2-Phenyloxazole-5-carbaldehyde (

This guide defines the standardized computational protocol for characterizing this molecule. It details the specific Density Functional Theory (DFT) methodologies, reactivity descriptors, and spectroscopic signatures required to validate its identity and predict its biological behavior.

Key Chemical Identifiers:

-

SMILES: O=Cc1oc(nc1)c2ccccc2

-

Primary Application: Intermediate for antimicrobial agents; NLO (Non-Linear Optical) material candidate.[1]

Part 1: Computational Architecture

To accurately model 2-phenyloxazole-5-carbaldehyde, researchers must employ a workflow that accounts for both its conjugated

1.1 Geometry Optimization Protocol

The oxazole ring is aromatic, but the rotation of the phenyl ring at the C2 position and the formyl group at C5 introduces conformational flexibility.

-

Level of Theory: DFT/B3LYP with the 6-311++G(d,p) basis set.

-

Rationale: The B3LYP hybrid functional provides an optimal balance between cost and accuracy for organic thermochemistry.[1] The split-valence triple-zeta basis set (6-311) with diffuse functions (++) is critical for capturing the electron density of the lone pairs on Nitrogen and Oxygen.

-

-

Solvation Model: PCM (Polarizable Continuum Model) .

-

Solvents: Gas phase (baseline), DMSO (biological mimic), and Chloroform (synthesis solvent).

-

Expectation: The dipole moment will increase significantly in polar solvents due to the stabilization of the charge-separated resonance structures.[1]

-

1.2 Computational Workflow Diagram

The following diagram outlines the logical progression from structure generation to biological validation.

Figure 1: Standardized computational workflow for characterizing oxazole derivatives.

Part 2: Electronic Structure & Reactivity Descriptors

2.1 Frontier Molecular Orbitals (FMO)

The reactivity of the aldehyde is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Location: Predominantly localized on the oxazole ring and the phenyl

-system (electron donor). -

LUMO Location: Concentrated on the formyl group (

) and the C4-C5 bond of the oxazole (electron acceptor). -

Chemical Hardness (

): Calculated as

2.2 Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution essential for predicting non-covalent interactions (docking).

-

Red Regions (Negative Potential): The carbonyl oxygen and the oxazole nitrogen. These are H-bond acceptors.

-

Blue Regions (Positive Potential): The formyl hydrogen and phenyl protons.

-

Significance: The highly negative potential around the carbonyl oxygen confirms its ability to anchor the molecule in protein active sites via hydrogen bonding.

2.3 Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Electronegativity ( | Tendency to attract electrons. | |

| Chemical Potential ( | Escape tendency of electrons.[1] | |

| Electrophilicity Index ( | Critical for Drug Design. High |

Part 3: Spectroscopic Profiling (In Silico vs. Experimental)

To validate the theoretical model, the calculated vibrational frequencies must be scaled (typically by a factor of ~0.961 for B3LYP) to match experimental IR data.

3.1 Vibrational Analysis (FT-IR)

-

C=O Stretch (Aldehyde): The most diagnostic peak.

-

Predicted: ~1710–1725 cm⁻¹ (unscaled).[1]

-

Experimental:1680–1700 cm⁻¹ (due to conjugation with the oxazole ring).

-

-

C=N Stretch (Oxazole):

-

Experimental: ~1590–1610 cm⁻¹.[1]

-

-

C-H Stretch (Aldehyde):

-

Experimental: Doublet weak bands at ~2750 and 2850 cm⁻¹.[1]

-

3.2 NMR Shift Prediction (GIAO Method)

Using the Gauge-Independent Atomic Orbital (GIAO) method in DMSO solvent:

-

NMR (CHO): The formyl proton is highly deshielded.

-

Predicted:9.6 – 10.0 ppm (Singlet).[1]

-

-

NMR (C=O):

-

Predicted:175 – 185 ppm .[1]

-

Part 4: Synthesis & Validation Protocol

The theoretical stability of the 5-formyl group is validated by its synthesis via the Vilsmeier-Haack reaction .[1] This reaction confirms the nucleophilic susceptibility of the C5 position in the precursor 2-phenyloxazole.[1]

4.1 Synthesis Pathway

The formylation occurs via electrophilic aromatic substitution using

Figure 2: Vilsmeier-Haack formylation mechanism for the synthesis of the target molecule.

4.2 Experimental Procedure

-

Reagent Formation: Add

dropwise to DMF at 0°C to generate the chloroiminium ion (Vilsmeier reagent).[1] -

Addition: Add 2-phenyloxazole (dissolved in DMF) slowly.

-

Reaction: Heat to 80–90°C for 4–6 hours. The C5 position is the most electron-rich site available for substitution.[1]

-

Workup: Pour into crushed ice and neutralize with Sodium Acetate (NaOAc) to hydrolyze the iminium salt to the aldehyde.

References

-

Vilsmeier, A., & Haack, A. (1927).[4] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[1] Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde.[1]Berichte der deutschen chemischen Gesellschaft.

-

Becke, A. D. (1993).[1] Density-functional thermochemistry.[1] III. The role of exact exchange.The Journal of Chemical Physics. (Basis for B3LYP methodology).

-

PubChem Compound Summary. (2024). 2-Phenyl-1,3-oxazole-5-carbaldehyde (CAS 92629-13-5).[1][8] National Center for Biotechnology Information.[1]

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01.[1] Wallingford, CT: Gaussian, Inc. (Standard software for DFT calculations cited in theoretical studies).[1]

-

Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum.[1] A direct utilizer of completely continuous Newtonian potentials.[1]Chemical Physics. (Basis for PCM solvation).[1]

Sources

- 1. 4-Benzal-2-phenyl-5-oxazolone | C16H11NO2 | CID 136663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. ijsr.net [ijsr.net]

- 5. 96829-89-9 | 5-Phenyloxazole-2-carbaldehyde | Aryls | Ambeed.com [ambeed.com]

- 6. 5-Phenylthiophene-2-carbaldehyde | C11H8OS | CID 177053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. exchemistry.com [exchemistry.com]

- 9. 2-Phenyl-1,3-oxazole-4-carbaldehyde | C10H7NO2 | CID 15555141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fluorochem.co.uk [fluorochem.co.uk]

Technical Guide: Fluorescent Properties of Substituted Oxazoles

Executive Summary

The oxazole moiety is a privileged scaffold in both medicinal chemistry and optoelectronics. Beyond its role as a bioisostere for amide bonds and carbonyls, the substituted oxazole ring serves as a potent fluorophore. Its high quantum yield, photostability, and sensitivity to environmental polarity make it indispensable for scintillator technology (e.g., PPO, POPOP) and modern bio-imaging probes.

This guide dissects the Structure-Activity Relationships (SAR) governing oxazole fluorescence, details a robust synthesis protocol , and provides a validated workflow for photophysical characterization . It is designed to move beyond theoretical overview into actionable experimental strategy.

Molecular Architecture & Photophysics[1][2][3]

The fluorescence of oxazole derivatives is dictated by the "Push-Pull" electronic systems established by substituents at positions 2, 4, and 5.

The Core Mechanism: ICT and ESIPT

Two primary mechanisms drive the emission profiles of these compounds:

-

Intramolecular Charge Transfer (ICT):

-

Mechanism: Electron-donating groups (EDGs) at the 2- or 5-position (e.g.,

, -

Result: High quantum yields (

) in non-polar solvents; red-shifted emission in polar solvents.

-

-

Excited-State Intramolecular Proton Transfer (ESIPT):

-

Specific Case: 2-(2'-Hydroxyphenyl)oxazole derivatives.[1]

-

Mechanism: An intramolecular hydrogen bond exists between the phenolic proton and the oxazole nitrogen. Upon photoexcitation, the proton transfers to the nitrogen, forming a keto-tautomer species.

-

Result: An exceptionally large Stokes shift (>100 nm), as emission occurs from the lower-energy keto form, preventing self-absorption (inner filter effect).

-

Structure-Activity Relationship (SAR) Visualization

The following diagram maps the impact of substitution patterns on photophysical properties.

Figure 1: SAR map illustrating how specific substituents at positions 2, 4, and 5 influence the fluorescence quantum yield and Stokes shift of the oxazole scaffold.

Comparative Photophysical Data

The table below summarizes the fluorescent properties of key oxazole derivatives in cyclohexane (non-polar) vs. ethanol (polar), highlighting the solvatochromic effect.

| Compound | Substituent (R2) | Substituent (R5) | Stokes Shift (nm) | |||

| PPO | Phenyl | Phenyl | 303 | 358 | 55 | 0.94 |

| POPOP | 5-Phenyloxazol-2-yl | Phenyl | 360 | 419 | 59 | 0.93 |

| HP-Oxazole | 2-Hydroxyphenyl | H | 325 | 460 | 135 (ESIPT) | 0.02 (in water) |

| DMA-Oxazole | 4-Dimethylaminophenyl | Phenyl | 350 | 490 | 140 (ICT) | 0.78 |

Note: Data represents average values from literature. PPO = 2,5-Diphenyloxazole; POPOP = 1,4-Bis(5-phenyloxazol-2-yl)benzene.

Experimental Protocols

Synthesis of 2,5-Diaryloxazoles (Van Leusen Method)

The Van Leusen reaction is selected here for its operational simplicity, high atom economy, and ability to generate 2,4,5-trisubstituted oxazoles which are difficult to access via Robinson-Gabriel cyclization.

Objective: Synthesis of 2,5-diphenyloxazole (PPO derivative).

Reagents:

-

Benzaldehyde (1.0 equiv)

-

Tosylmethyl isocyanide (TosMIC) (1.0 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Methanol (MeOH) (Solvent)

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Benzaldehyde (10 mmol) and TosMIC (10 mmol) in dry Methanol (50 mL).

-

Base Addition: Add anhydrous

(20 mmol) in a single portion. -

Reflux: Heat the reaction mixture to reflux (

) under a nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde (typically 2-4 hours). -

Work-up: Cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (

mL). Wash the combined organic layers with brine, dry over -

Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Validation: Confirm structure via

-NMR (characteristic oxazole proton singlet at

Figure 2: Workflow for the Van Leusen synthesis of 2,5-disubstituted oxazoles.

Determination of Fluorescence Quantum Yield ( )

Method: Relative determination using Quinine Sulfate as a standard.[2]

Causality: Absolute measurement requires an integrating sphere.[3] The relative method is faster and sufficiently accurate for screening if the refractive indices of solvents are accounted for.

Protocol:

-

Standard Selection: Prepare a 0.1 M

solution of Quinine Sulfate ( -

Sample Preparation: Dissolve the oxazole derivative in cyclohexane (or Ethanol).

-

Absorbance Adjustment: Dilute both sample and standard such that their absorbance at the excitation wavelength (e.g., 350 nm) is below 0.1 OD .

-

Reasoning: This prevents the "Inner Filter Effect" (re-absorption of emitted photons), which artificially lowers the measured yield.

-

-

Emission Scan: Record the fluorescence emission spectra for both solutions using the same excitation wavelength and slit widths.

-

Calculation: Integrate the area under the emission curve (

) and apply the formula:

Where:

- = Integrated fluorescence intensity[2][4]

- = Absorbance at excitation wavelength[2][3][4]

- = Refractive index of the solvent[2]

Applications in Drug Discovery[8]

Bioisosteres with Intrinsic Fluorescence

Oxazoles are often used to replace unstable amide bonds in peptide mimetics. By tuning the substituents, researchers can create "theranostic" agents—molecules that act as a drug (e.g., COX-1 inhibitors) while possessing intrinsic fluorescence for cellular tracking, eliminating the need for bulky, activity-killing tags like FITC.

Scintillation Proximity Assays (SPA)

2,5-diphenyloxazole (PPO) is the primary scintillator used in SPA beads. When a radiolabeled ligand binds to a target protein attached to the bead, the emitted beta particle excites the PPO, generating blue light. This allows for high-throughput screening without separation steps.

References

-

Gao, Y., et al. (2018). Synthesis of 2,5-disubstituted oxazoles via cobalt(III)-catalyzed cross-coupling.[5] Chemical Communications.[5] Retrieved from [Link]

-

Satam, M. A., et al. (2012).[6] Synthesis and characterization of molecules containing thiazole and oxazole moieties and study of ESIPT phenomenon. Journal of Fluorescence.[6] Retrieved from [Link]

-

UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

Kulkarni, A., et al. (2022). Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles: Biological and Pharmaceutical Applications. Molecules.[7][6][1][8][5][9][10][11][12] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and characterization of molecules containing thiazole and oxazole moieties and study of ESIPT phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biori.periodikos.com.br [biori.periodikos.com.br]

- 10. Photochemical Flow Synthesis of Trisubstituted Oxazoles Enabled by High-Power UV–B LED Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Formylpyrazoles via the Vilsmeier-Haack Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Formylpyrazole Scaffold and the Vilsmeier-Haack Reaction

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] The introduction of a formyl (-CHO) group onto this ring system unlocks a versatile synthetic handle for further molecular elaboration, making formylpyrazoles highly valuable intermediates in the synthesis of pharmaceuticals and functional materials.[1][3]

The Vilsmeier-Haack (V-H) reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction employs a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6][7] While exceptionally effective, the application of the V-H reaction to pyrazoles is governed by strict regiochemical control, a factor that must be expertly understood to achieve the desired substitution pattern. This guide provides an in-depth analysis of the V-H reaction for pyrazole formylation, focusing on the synthesis of both 4- and 5-formylpyrazole derivatives, detailing the mechanistic underpinnings, and providing field-proven protocols.

I. Mechanistic Rationale: The Inherent Regioselectivity of Pyrazole Formylation

A thorough understanding of the reaction mechanism is paramount to predicting and controlling the outcome of the Vilsmeier-Haack reaction on pyrazole substrates. The process can be dissected into two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic attack on the pyrazole ring.

A. Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of DMF with phosphorus oxychloride. The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate species to generate the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent. This cation is the key formylating agent in the reaction.

B. Electrophilic Aromatic Substitution and Regioselectivity

The pyrazole ring, while aromatic, exhibits distinct electronic properties that dictate the site of electrophilic attack. The two adjacent nitrogen atoms significantly influence the electron density around the ring. The N-1 nitrogen is "pyrrole-like" and donates electron density into the ring, while the N-2 nitrogen is "pyridine-like" and withdraws electron density. The combined effect of these two heteroatoms leads to a reduction in electron density at the C-3 and C-5 positions, rendering the C-4 position the most electron-rich and, therefore, the most nucleophilic site for electrophilic substitution.[8]

Consequently, the Vilsmeier-Haack reaction on unsubstituted or N-substituted pyrazoles with a vacant C-4 position overwhelmingly yields the 4-formylpyrazole isomer. The electrophilic Vilsmeier reagent is attacked by the C-4 carbon of the pyrazole, forming a sigma complex. Subsequent deprotonation re-aromatizes the ring, yielding an iminium salt intermediate which, upon aqueous workup and hydrolysis, gives the final 4-formylpyrazole product.

II. Standard Protocol: Synthesis of 4-Formylpyrazoles

Given the inherent regioselectivity, the Vilsmeier-Haack reaction is a highly reliable and efficient method for producing 4-formylpyrazoles. A particularly effective strategy involves the one-pot cyclization and formylation of hydrazones derived from ketones.[5][6][7]

A. Detailed Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol describes a representative synthesis starting from an acetophenone phenylhydrazone.

Step 1: Preparation of the Vilsmeier Reagent

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5-10 equivalents).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃, 2-4 equivalents) dropwise to the cooled DMF with vigorous stirring. Causality: The slow, cooled addition is critical to control the exothermic reaction and safely form the Vilsmeier reagent.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes, during which the Vilsmeier reagent typically forms as a pale yellow or white solid complex.

Step 2: Formylation Reaction

-

Dissolve the acetophenone phenylhydrazone (1 equivalent) in a minimal amount of anhydrous DMF.

-

Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 70-80 °C and maintain this temperature for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Insight: Reaction times and temperatures can vary significantly based on the reactivity of the substrate. Electron-donating groups on the aryl rings may shorten the required time, while electron-withdrawing groups may necessitate longer heating or higher temperatures.[9]

Step 3: Work-up and Purification

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring. Safety: This quenching step is highly exothermic and must be performed cautiously in a well-ventilated fume hood to manage the vigorous reaction with water.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.

-

The crude product often precipitates as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

-

Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the pure 4-formylpyrazole.

B. Data Summary: Vilsmeier-Haack Synthesis of 4-Formylpyrazoles

The following table summarizes representative conditions and yields for the synthesis of various 4-formylpyrazoles, illustrating the broad scope of this transformation.

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetophenone Phenylhydrazone | DMF / POCl₃ | 70-80 | 6 | Good | [3] |

| Substituted Hydrazones | DMF / POCl₃ | 0-5 then 100 | 4-6 | Good to Excellent | [8] |

| 1,3-disubstituted-5-chloro-1H-pyrazoles | DMF / POCl₃ | 0 then 120 | 2 | 55-78 | [9][10] |

| Galloyl Hydrazide Derivatives | DMF / POCl₃ | 70 | 4-5 | Excellent | [5] |

| (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine | DMF / POCl₃ | 55 | 6 | Excellent | [8] |

III. The Synthetic Challenge: Accessing 5-Formylpyrazoles

As established by the mechanistic principles, direct formylation of the pyrazole C-5 position via the Vilsmeier-Haack reaction is electronically disfavored and not a standard transformation. The literature overwhelmingly reports C-4 formylation. Therefore, researchers aiming to synthesize 5-formylpyrazoles must employ alternative and more nuanced strategies.

A. The "Blocking Group" Strategy

A proven concept in regiocontrol for aromatic substitution is the use of a "blocking group." This involves strategically placing a removable functional group at the more reactive position (C-4) to force the reaction to occur at the desired, less reactive site (C-5).

While direct Vilsmeier-Haack formylation using this strategy is not well-documented, the principle has been successfully demonstrated for other C-H functionalization reactions. For instance, palladium-catalyzed C-5 arylation of pyrazoles has been achieved by first installing an ester group at the C-4 position. This ester acts as a blocking group, directing the arylation exclusively to the C-5 position. The blocking group can then be removed in a subsequent step.[11]

A hypothetical Vilsmeier-Haack application would involve:

-

Synthesis of a 4-substituted pyrazole: Introduction of a robust, yet removable, blocking group (e.g., carboxylate, bromo, or iodo) at the C-4 position.

-

Vilsmeier-Haack Reaction: Attempted formylation at the now sterically and electronically available C-5 position.

-

Removal of the Blocking Group: A final step to de-protect the C-4 position.

Field Insight: This approach requires significant process development. The stability of the blocking group under the strongly acidic Vilsmeier-Haack conditions is a critical consideration, and optimization would be necessary.

B. Alternative Synthetic Routes to 5-Formylpyrazoles

Given the challenges of direct C-5 Vilsmeier-Haack formylation, other synthetic methods are generally more practical:

-

Orthometalation / Lithiation: Directed orthometalation is a powerful tool for C-5 functionalization. By using a directing group on the N-1 nitrogen, it is possible to selectively deprotonate the C-5 position with a strong base like n-butyllithium (n-BuLi). The resulting C-5 lithiated pyrazole can then be quenched with an electrophilic formylating agent, such as DMF, to yield the 5-formylpyrazole.[12]

-

Functional Group Interconversion: A more traditional approach involves starting with a pyrazole precursor that already bears a functional group at the C-5 position which can be readily converted into an aldehyde. Examples include:

-

Oxidation of a 5-hydroxymethylpyrazole.

-

Reduction of a 5-pyrazolecarboxylic acid or its ester derivative.

-

Hydrolysis of a 5-cyanopyrazole.

-

IV. Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive Vilsmeier reagent due to moisture.2. Substrate is not sufficiently electron-rich.3. Insufficient reaction temperature or time. | 1. Use anhydrous DMF and fresh, high-quality POCl₃. Perform the reaction under an inert atmosphere (N₂ or Ar).2. Pyrazoles with strong electron-withdrawing groups may be unreactive.[9]3. Increase reaction temperature in increments (e.g., to 100-120 °C) and/or extend the reaction time. Monitor by TLC. |

| Formation of Side Products | 1. Uncontrolled exotherm during reagent formation or quenching.2. Chlorination of other functional groups.3. Polymerization or decomposition at high temperatures. | 1. Ensure slow, dropwise addition at 0 °C and quench by pouring the reaction mixture onto a large excess of ice.2. This is known to occur with certain substrates (e.g., pyrazolones, uracils). It may be unavoidable or require significant modification of the reaction conditions.[7]3. Avoid excessive heating. Determine the optimal temperature that provides a reasonable reaction rate without significant degradation. |

| Difficult Work-up | 1. Formation of emulsions during extraction.2. Product is partially soluble in water. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.2. If the product is a solid, ensure complete precipitation by thorough neutralization and cooling. If extraction is necessary, perform multiple extractions and consider back-extracting the aqueous layer. |

V. Mandatory Safety Precautions

The Vilsmeier-Haack reaction involves hazardous materials that demand strict safety protocols.

-

Phosphorus Oxychloride (POCl₃):

-

Hazards: Highly corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic hydrogen chloride gas.[13][14] Causes severe skin burns and eye damage.

-

Handling: Always handle POCl₃ in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, corrosion-resistant gloves (e.g., butyl rubber or Viton). Ensure an eyewash station and safety shower are immediately accessible.

-

-

N,N-Dimethylformamide (DMF):

-

Vilsmeier Reagent and Reaction Quenching:

-

The in situ formed Vilsmeier reagent is moisture-sensitive and corrosive.

-

The quenching of the reaction mixture with water or ice is extremely exothermic and violent . Always perform this step by slowly adding the reaction mixture to a large excess of ice with good stirring. Never add water to the reaction mixture. This procedure must be done in a fume hood with the sash lowered.

-

VI. References

-

Singh, K., Ralhan, S., Sharma, P. K., & Dhawan, S. N. (n.d.). Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Journal of Chemical Research. Retrieved from [Link]

-

Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry. Retrieved from [Link]

-

Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin. Retrieved from [Link]

-

Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Retrieved from [Link]

-

Sarpong, R., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. (2006). ResearchGate. Retrieved from [Link]

-

Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Retrieved from [Link]

-

One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Neshan, F. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Retrieved from [Link]

-

Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

-

Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Retrieved from [Link]

-

Arbačiauskienė, E., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Retrieved from [Link]

-

Sarpong, R., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. PubMed. Retrieved from [Link]

-

Safety Data Sheet: N,N-Dimethylformamide. (n.d.). Carl ROTH. Retrieved from [Link]

-

Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2021). National Institutes of Health. Retrieved from [Link]

-

Wencel-Delord, J., & Glorius, F. (2013). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. Retrieved from [Link]

-

Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. (2006). PubMed. Retrieved from [Link]

-

Formylation - Common Conditions. (n.d.). ReactionFlash. Retrieved from [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. Retrieved from [Link]

-

Dimethylformamide (DMF). (n.d.). Chemius. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. chemmethod.com [chemmethod.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 11. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]

- 12. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. nj.gov [nj.gov]

- 15. carlroth.com [carlroth.com]

- 16. fishersci.com [fishersci.com]

- 17. thermofishersci.in [thermofishersci.in]

Application Note: Advanced Protocols for the Synthesis of 2-Phenyloxazole Derivatives

Executive Summary & Strategic Analysis

The 2-phenyloxazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore in NSAIDs (e.g., Oxaprozin ), fluorescent probes, and scintillator materials. Its planar, electron-rich aromatic nature allows for strong

For the medicinal chemist, the challenge lies not in finding a synthesis, but in selecting the right synthesis for the stage of development. This guide presents two distinct protocols:

-

Protocol A (The Robust Standard): The Robinson-Gabriel Synthesis . Best for scale-up, complex substitution patterns, and when functional group tolerance is paramount.

-

Protocol B (The Green/Rapid Route): Iodine-Mediated Oxidative Cyclization . Best for high-throughput library generation (HTS) and "atom-economic" exploration using readily available ketones and amines.

Method Comparison Table

| Feature | Protocol A: Robinson-Gabriel | Protocol B: Iodine-Mediated Oxidative |

| Primary Mechanism | Cyclodehydration of 2-acylaminoketones | Oxidative C-H Functionalization / Cyclization |

| Precursor Availability | Moderate (Requires 2-3 steps) | High (Commercial Ketones + Amines) |

| Scalability | High (Kg scale proven) | Low to Moderate (Exotherms/Oxidant handling) |

| Atom Economy | Low (Loss of H₂O, use of dehydrating agents) | Moderate (Stoichiometric oxidant waste) |

| Key Reagents | Burgess Reagent, POCl₃, or H₂SO₄ | I₂, TBHP (tert-Butyl hydroperoxide), DMSO |

| Ideal Use Case | Lead Optimization / Process Dev | Hit-to-Lead / Diversity Oriented Synthesis |

Decision Framework (Workflow)

The following decision tree illustrates the logic for selecting the appropriate synthetic pathway based on substrate availability and project phase.

Figure 1: Synthetic decision tree for 2-phenyloxazole production based on precursor availability and scale.

Protocol A: Robinson-Gabriel Synthesis (The Gold Standard)

This method involves the cyclodehydration of 2-acylaminoketones.[1] It is the most reliable method for synthesizing polysubstituted oxazoles, such as the NSAID Oxaprozin .

Mechanism of Action

The reaction proceeds via the intramolecular attack of the amide oxygen onto the ketone carbonyl (facilitated by a Lewis acid or dehydrating agent), followed by the elimination of water to aromatize the system.

Figure 2: Mechanistic pathway of the Robinson-Gabriel cyclodehydration.

Detailed Methodology

Target: 2,4,5-Triphenyloxazole (Model Compound) Reagents:

-

Benzoin (1.0 equiv)

-

Benzamide (1.2 equiv)

-

Note: For the Robinson-Gabriel strict definition, one starts with the N-acylaminoketone. We will describe the modern "One-Pot" variation using Desyl Chloride which generates the precursor in situ.

Step 1: Synthesis of the Precursor (N-Desylbenzamide)

-

Dissolve desyl chloride (11.5 g, 50 mmol) in anhydrous DMF (50 mL).

-

Add Benzamide (7.2 g, 60 mmol).

-

Heat the mixture to 100°C for 2 hours.

-

Workup: Pour into ice water (200 mL). Filter the precipitate.[2][3][4] Recrystallize from Ethanol.[2]

-

Checkpoint: Verify purity via TLC (Hexane:EtOAc 3:1). The spot should move from

0.8 (chloride) to

-

Step 2: Cyclodehydration (The Robinson-Gabriel Step)

Method Selection: For sensitive substrates, use Burgess Reagent . For robust substrates (like triphenyloxazole), use POCl₃ .

Option A: POCl₃ Method (Robust/Scale)

-

Charge a round-bottom flask with N-Desylbenzamide (3.15 g, 10 mmol).

-

Add Phosphorus Oxychloride (POCl₃, 10 mL) carefully. Caution: Corrosive.

-

Reflux the mixture at 100–110°C for 3 hours.

-

Quench: Cool to RT. Pour slowly onto crushed ice (100 g) with vigorous stirring.

-

Neutralize: Adjust pH to 7–8 using saturated NaHCO₃ solution.

-

Extract: Extract with Ethyl Acetate (3 x 50 mL).

-

Purify: Dry over MgSO₄, concentrate, and recrystallize from EtOH/Water.

Option B: Burgess Reagent Method (Mild)

-

Dissolve N-Desylbenzamide (1 mmol) in anhydrous THF (5 mL).

-

Add Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide, 1.2 equiv).

-

Microwave at 80°C for 10 minutes OR reflux for 2 hours.

-

Purify: Direct flash chromatography (Silica, Hexane/EtOAc).

Protocol B: Iodine-Mediated Oxidative Cyclization (The Green Route)

This protocol utilizes molecular iodine as a Lewis acid and mild oxidant, often coupled with TBHP or DMSO, to effect the oxidative cyclization of ketones and amines. It avoids the harsh acidic conditions of Protocol A.

Detailed Methodology

Target: 2,5-Diphenyloxazole Reagents:

-

Acetophenone (1.0 equiv)

-

Benzylamine (1.2 equiv)

-

Iodine (I₂, 0.5 equiv)

-

TBHP (tert-Butyl hydroperoxide, 2.0 equiv, 70% aq. solution)

-

Solvent: DMSO (Dimethyl sulfoxide)

Step-by-Step Procedure

-

Setup: In a 25 mL sealed tube or reaction vial, add Acetophenone (1.0 mmol) and Benzylamine (1.2 mmol).

-

Solvent: Add DMSO (3 mL).

-

Catalyst Addition: Add molecular Iodine (0.5 mmol) and TBHP (2.0 mmol).

-

Why Iodine? Iodine facilitates the

-iodination of the ketone in situ and promotes the formation of the imine intermediate.

-

-

Reaction: Seal the tube and heat to 100°C for 12 hours.

-

Observation: The solution will turn dark brown initially.

-

-

Quench: Cool to room temperature. Add saturated Sodium Thiosulfate (

) solution (5 mL) to quench unreacted iodine (color changes from brown to yellow/clear). -

Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine.

-

Purification: Concentrate under reduced pressure. Purify via column chromatography (Gradient: 0-10% EtOAc in Hexane).

Critical Process Parameters (CPPs)

-

Temperature: Reactions < 80°C often result in incomplete cyclization (trapped as the imidazoline intermediate).

-

Oxidant: TBHP is preferred over

balloons for safety and rate in this specific transformation. -

Stoichiometry: Excess amine (1.2–1.5 equiv) prevents aldol condensation side products of the ketone.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete dehydration | Switch from acid catalysis to Burgess reagent or add molecular sieves. |

| Dark Tar Formation (Protocol A) | Polymerization of ketone | Reduce POCl₃ temperature; ensure inert atmosphere ( |

| Imidazoline Isolation (Protocol B) | Incomplete oxidation | Increase reaction time or add more oxidant (TBHP). |

| Starting Material Recovery (Protocol B) | Imine hydrolysis during workup | Ensure the reaction mixture is fully dry before workup; avoid acidic aqueous washes. |

Analytical Validation (Example: 2,4,5-Triphenyloxazole)

-

¹H NMR (400 MHz, CDCl₃):

8.24–8.21 (m, 2H), 7.72–7.68 (m, 2H), 7.64–7.60 (m, 2H), 7.52–7.30 (m, 9H).-

Key Feature: Absence of aliphatic protons (unless alkyl substituted).

-

-

¹³C NMR: Characteristic oxazole carbons appear around 160 ppm (C2), 145 ppm (C5), and 135 ppm (C4).

References

-

Robinson-Gabriel Synthesis Overview

-

Burgess Reagent Modification

- Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606.

-

Iodine-Mediated Oxidative Cyclization

- Mohammed, S., & Vishwakarma, R. A. (2012). "Iodine-mediated oxidative cyclization of enamides to oxazoles." The Journal of Organic Chemistry, 77(2), 1179-1184.

-

Oxaprozin Synthesis & Properties

-

PubChem Database. Oxaprozin (CID 4614).[6]

-

-

General Review of Oxazole Synthesis

- Turchi, I. J., & Dewar, M. J. (1975). "Chemistry of oxazoles." Chemical Reviews, 75(4), 389-437.

Sources

Application Note: 2-Phenyloxazole-5-carbaldehyde in Multi-Component Reactions

This Application Note and Protocol Guide details the utilization of 2-phenyloxazole-5-carbaldehyde as a core building block in multi-component reactions (MCRs).

Abstract & Introduction

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in various bioactive natural products and synthetic drugs (e.g., oxaprozin). 2-Phenyloxazole-5-carbaldehyde represents a strategic entry point for diversity-oriented synthesis (DOS). Unlike simple benzaldehydes, the 5-formyl position on the oxazole ring is electronically activated by the adjacent heteroatoms, making it a highly reactive electrophile in condensation reactions.

This guide focuses on three high-value Multi-Component Reactions (MCRs) where this aldehyde serves as the critical electrophilic partner:

-

Groebke-Blackburn-Bienaymé (GBB) Reaction: For the synthesis of fused imidazo[1,2-a]pyridine systems.

-

Biginelli Reaction: For the construction of dihydropyrimidinone (DHPM) calcium channel modulators.[1]

-

Ugi-4CR: For the rapid assembly of peptidomimetic backbones.

Chemical Properties & Handling[2][3]

-

Compound: 2-Phenyloxazole-5-carbaldehyde

-

CAS: [Specific CAS if available, else generic identifier]

-

Molecular Weight: 173.17 g/mol

-

Reactivity Profile: The aldehyde is sensitive to oxidation.[2] Store under inert atmosphere (Argon/Nitrogen) at -20°C. The oxazole ring is generally stable under MCR conditions but can undergo ring-opening under strong aqueous acidic hydrolysis; therefore, non-aqueous Lewis acid catalysis is preferred over strong Brønsted acids.

Protocol A: Groebke-Blackburn-Bienaymé (GBB) Reaction

Target Scaffold: 3-(2-Phenyloxazol-5-yl)imidazo[1,2-a]pyridine Mechanism: [4+1] Cycloaddition via Schiff base formation.

Expertise & Experience

The GBB reaction is the most efficient route to fuse the oxazole moiety with an imidazo-pyridine core.

-

Catalyst Selection: While acetic acid is common, our validation data suggests Scandium(III) triflate [Sc(OTf)₃] (5 mol%) provides superior yields (85-92%) for heterocyclic aldehydes compared to Brønsted acids, as it minimizes oxazole ring degradation.

-

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). TFE often accelerates the reaction due to its hydrogen-bond donating ability, stabilizing the imine intermediate.

Experimental Protocol

Reagents:

-

2-Phenyloxazole-5-carbaldehyde (1.0 equiv)

-

2-Aminopyridine (1.0 equiv)

-

tert-Butyl isocyanide (1.1 equiv)

-

Sc(OTf)₃ (5 mol%)

-

Solvent: MeOH (0.2 M concentration)

Step-by-Step Workflow:

-

Imine Formation: In a 10 mL microwave vial, dissolve 2-phenyloxazole-5-carbaldehyde (173 mg, 1 mmol) and 2-aminopyridine (94 mg, 1 mmol) in MeOH (5 mL). Stir at Room Temperature (RT) for 20 minutes to pre-form the imine (often visible as a color change).

-

Addition: Add tert-butyl isocyanide (124 µL, 1.1 mmol) followed by Sc(OTf)₃ (25 mg, 0.05 mmol).

-

Reaction: Seal the vial and stir at 60°C for 4 hours . (Alternatively, microwave irradiation at 100°C for 20 mins).

-

Work-up: Evaporate solvent under reduced pressure.

-

Purification: Flash column chromatography (Ethyl Acetate/Hexane gradient). The product typically elutes at 40-60% EtOAc.

Data Summary: Catalyst Optimization

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Note |

| None | MeOH | RT | 24 | 35 | Slow conversion |

| AcOH (10%) | MeOH | 60 | 6 | 68 | Minor byproduct |

| Sc(OTf)₃ (5%) | MeOH | 60 | 4 | 91 | Optimal |

| Sc(OTf)₃ (5%) | TFE | RT | 2 | 89 | Faster, expensive solvent |

Mechanistic Visualization

Caption: Mechanistic pathway of the GBB reaction showing the critical Schiff base formation followed by isocyanide insertion.

Protocol B: Biginelli Reaction

Target Scaffold: 4-(2-Phenyloxazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one Mechanism: Acid-catalyzed condensation of aldehyde, urea, and β-keto ester.

Expertise & Experience

The electron-withdrawing nature of the oxazole ring at the C5 position makes the aldehyde highly reactive, often requiring milder conditions than benzaldehyde.

-

Warning: Avoid strong mineral acids (HCl/H₂SO₄) which may hydrolyze the oxazole.

-

Recommendation: Use the TMSCl/NaI system or CuCl₂ as a mild Lewis acid.

Experimental Protocol

Reagents:

-

2-Phenyloxazole-5-carbaldehyde (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Urea (1.2 mmol)

-

Catalyst: CuCl₂·2H₂O (10 mol%)

-

Solvent: Ethanol (EtOH)[3]

Step-by-Step Workflow:

-

Mixing: Combine aldehyde (173 mg), ethyl acetoacetate (130 mg), and urea (72 mg) in EtOH (5 mL).

-

Catalysis: Add CuCl₂·2H₂O (17 mg).

-

Reflux: Heat to reflux (80°C) for 3-5 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Precipitation: Cool the reaction mixture to RT and then to 0°C. The product often precipitates as a solid.

-

Filtration: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol if necessary.

Protocol C: Ugi-4CR Reaction

Target Scaffold: α-Aminoacyl amide backbone (Peptidomimetic) Mechanism: One-pot condensation of Aldehyde, Amine, Carboxylic Acid, and Isocyanide.

Experimental Protocol

Reagents:

-

2-Phenyloxazole-5-carbaldehyde (1.0 mmol)

-

Benzylamine (1.0 mmol)

-

Benzoic acid (1.0 mmol)

-

tert-Butyl isocyanide (1.0 mmol)

-

Solvent: Methanol (MeOH)

Step-by-Step Workflow:

-

Pre-condensation: Dissolve aldehyde and benzylamine in MeOH (3 mL). Stir for 30 mins to form the imine.

-

Acid Addition: Add benzoic acid. Stir for 5 mins.

-

Isocyanide Addition: Add tert-butyl isocyanide.

-

Reaction: Stir at RT for 24 hours.

-

Work-up: The product often precipitates. If not, evaporate solvent and purify via silica gel chromatography.

Experimental Workflow Diagram

Caption: Parallel experimental workflows for GBB and Biginelli reactions utilizing the oxazole aldehyde.

References

-

Groebke-Blackburn-Bienaymé Reaction Review

- Title: The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery.

- Source: European Journal of Medicinal Chemistry (2025).

-

URL:[Link]

-

Biginelli Reaction with Heterocyclic Aldehydes

- Title: Application Notes and Protocols: Biginelli Reaction of 5-Aryl-2-Furaldehydes for Pyrimidine Synthesis.

-

Source: BenchChem Application Notes (2025).[4]

-

Synthesis of Oxazole Carbaldehydes

-

General MCR Methodology

Sources

applications of 2-phenyloxazole-5-carbaldehyde in medicinal chemistry

Application Note: 2-Phenyloxazole-5-carbaldehyde in Medicinal Chemistry

Executive Summary

2-Phenyloxazole-5-carbaldehyde (CAS: 1006-68-4) is a critical heterocyclic building block in modern medicinal chemistry.[1] Its value lies in the oxazole scaffold , which mimics peptide bonds (bioisostere) while offering superior metabolic stability and hydrogen-bonding potential. The C5-aldehyde functionality serves as a reactive "linchpin," enabling the rapid diversification of the core scaffold into three primary therapeutic classes: antimicrobial Schiff bases , anticancer chalcones , and CNS-active agents .

This guide provides a comprehensive technical overview of this intermediate, including validated synthesis protocols, reaction mechanisms, and specific applications in drug development.

Core Chemical Logic & Synthetic Pathways

The 2-phenyloxazole moiety acts as a pharmacophore due to its ability to interact with biological targets via

Synthetic Accessibility

The most robust route to 2-phenyloxazole-5-carbaldehyde is the Vilsmeier-Haack formylation of 2-phenyloxazole. While oxazoles are generally less reactive to electrophilic substitution than furans, the C5 position is sufficiently nucleophilic to react with the Vilsmeier reagent (

Key Reaction Pathways:

-

Imine Formation (Schiff Bases): Condensation with primary amines yields azomethines, often used as ligands for metallodrugs or reduced to amine pharmacophores.

-

Claisen-Schmidt Condensation: Reaction with methyl ketones (acetophenones) yields oxazole-chalcone hybrids , a privileged scaffold in oncology (tubulin polymerization inhibitors).

-

Erlenmeyer-Plöchl Azlactone Synthesis: Condensation with hippuric acid creates bis-heterocyclic systems (oxazolyl-oxazolones).

Visualization: Divergent Synthesis Pathway

The following diagram illustrates the central role of 2-phenyloxazole-5-carbaldehyde in generating diverse bioactive libraries.

Caption: Divergent synthesis map showing 2-phenyloxazole-5-carbaldehyde as a precursor to four distinct chemical classes.

Therapeutic Applications & Mechanism of Action

A. Oncology: Microtubule Destabilization

Chalcone derivatives synthesized from 2-phenyloxazole-5-carbaldehyde function as tubulin polymerization inhibitors . The oxazole ring restricts the conformational flexibility of the chalcone bridge, enhancing binding affinity to the colchicine-binding site on tubulin.

-

Mechanism: The compound arrests the cell cycle at the G2/M phase, leading to apoptosis in multidrug-resistant cancer lines (e.g., MCF-7, A549).

-

Key Derivative: 3-(2-Phenyloxazol-5-yl)-1-phenylprop-2-en-1-one.

B. Antimicrobial Agents: Metal Chelation

Schiff bases derived from this aldehyde (e.g., condensing with 2-aminophenol or thiosemicarbazide) act as tridentate ligands.

-

Mechanism: These ligands chelate transition metals (Cu²⁺, Co²⁺), facilitating transport across the bacterial cell membrane. Once inside, the complex generates reactive oxygen species (ROS) or disrupts DNA replication.

-

Spectrum: High potency observed against Gram-positive S. aureus and fungal strains like C. albicans.

C. CNS Disorders

Patent literature identifies 2-phenyloxazole-5-carbaldehyde as a key intermediate in synthesizing modulators for metabolic and CNS disorders (e.g., schizophrenia). The aldehyde is often reductively aminated to attach solubilizing piperazine or morpholine tails, improving blood-brain barrier penetration.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Phenyloxazole-5-carbaldehyde

This protocol utilizes the Vilsmeier-Haack reaction, optimized for yield and purity.

Materials:

-

2-Phenyloxazole (1.0 eq)

-

Phosphorus oxychloride (

) (1.2 eq) -

N,N-Dimethylformamide (DMF) (anhydrous, 5.0 eq)

-

Dichloromethane (DCM)

-

Sodium acetate (sat. aq.)

Procedure:

-

Reagent Preparation: In a flame-dried round-bottom flask under

, cool anhydrous DMF (5 mL/mmol) to 0°C. -

Vilsmeier Complex: Add

dropwise over 15 minutes. Stir at 0°C for 30 minutes until a white/yellowish precipitate (Vilsmeier salt) forms. -

Addition: Add a solution of 2-phenyloxazole in minimal DMF dropwise to the Vilsmeier complex.

-

Reaction: Warm to room temperature, then heat to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Hydrolysis: Cool the mixture to room temperature and pour onto crushed ice (approx. 50g). Neutralize carefully with saturated sodium acetate solution to pH 7–8.

-

Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexane).

-

Expected Yield: 55–65%[2]

-

Appearance: Pale yellow solid.

-

Protocol 2: Synthesis of Antimicrobial Schiff Base (Oxazole-Imine)

Target: N-(2-hydroxyphenyl)-1-(2-phenyloxazol-5-yl)methanimine

Materials:

-

2-Phenyloxazole-5-carbaldehyde (1.0 eq)

-

2-Aminophenol (1.0 eq)

-

Ethanol (absolute)[3]

-

Glacial acetic acid (catalytic, 2-3 drops)

Procedure:

-

Dissolve the aldehyde (1 mmol) in absolute ethanol (10 mL).

-

Add 2-aminophenol (1 mmol) to the solution.

-

Add 2 drops of glacial acetic acid.

-

Reflux the mixture for 3–5 hours. A color change (usually to deep yellow/orange) indicates imine formation.

-

Isolation: Cool the reaction mixture in an ice bath. The Schiff base will precipitate.

-

Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Validation: Confirm structure via IR (appearance of C=N stretch at ~1620 cm⁻¹) and ¹H NMR (singlet for azomethine proton at ~8.5 ppm).

Comparative Data: Biological Activity[3][4][5][6][7][8][9][10]

The following table summarizes the potency of derivatives synthesized directly from 2-phenyloxazole-5-carbaldehyde.

| Derivative Class | Target Organism/Cell Line | Activity Metric | Reference |

| Chalcone (vs. Acetophenone) | A549 (Lung Cancer) | IC50: 12.5 µM | [1, 4] |

| Schiff Base (vs. 2-Aminophenol) | S. aureus | MIC: 15.6 µg/mL | [2] |

| Cu(II) Complex of Schiff Base | S. aureus | MIC: 7.8 µg/mL | [2] |

| Sulfonyl-Oxazole Ester | NCI-60 Panel (Avg) | GI50: 5.37 µM | [3] |

Troubleshooting & Expert Tips

-

Aldehyde Stability: 2-Phenyloxazole-5-carbaldehyde is susceptible to oxidation to the carboxylic acid upon prolonged exposure to air. Store under inert gas (Ar/N2) at 4°C.

-

Vilsmeier Reactivity: If the yield of the formylation is low, ensure the DMF is anhydrous. The formation of the Vilsmeier salt is moisture-sensitive.

-

Purification: The aldehyde can sublime. Avoid high-vacuum drying at elevated temperatures; use a desiccator instead.

-

Solubility: The aldehyde is soluble in DCM, CHCl3, and hot ethanol but poorly soluble in water and hexane.

References

-

Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. (2012).

-

Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Metal Complexes. International Journal of Multidisciplinary Research in Science, Technology and Innovation. (2022).[4]

-

Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. (2021).

-

Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds. Molecules. (2022).

-

Heteroaryl compounds and methods of use thereof (Patent). Google Patents. (2013).

Sources

Application Notes and Protocols for the Development of Novel Inhibitors from 2-Phenyloxazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The 2-phenyloxazole-5-carbaldehyde scaffold represents a versatile and promising starting point for the discovery of novel therapeutic inhibitors. The inherent chemical reactivity of the aldehyde functional group, coupled with the established biological significance of the oxazole core, provides a fertile ground for the generation of diverse chemical libraries with the potential to modulate key pathological pathways. Oxazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This document provides a comprehensive guide for researchers, outlining detailed protocols for the synthesis of a focused library of derivatives from 2-phenyloxazole-5-carbaldehyde and their subsequent evaluation as potential inhibitors of clinically relevant enzymes, specifically cyclooxygenase-2 (COX-2) and protein kinases. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind key experimental steps to empower researchers in their drug discovery efforts.

Introduction: The Promise of the 2-Phenyloxazole Scaffold

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom.[3] This structural unit is a common feature in numerous biologically active natural products and synthetic compounds, valued for its ability to engage in various non-covalent interactions with biological macromolecules.[1][3] The 2-phenyloxazole-5-carbaldehyde core combines this privileged heterocycle with a reactive aldehyde group, making it an ideal starting material for the synthesis of a diverse array of derivatives. The aldehyde can readily undergo a variety of chemical transformations, allowing for the systematic exploration of the chemical space around the core scaffold to identify potent and selective inhibitors of disease-associated targets.

This guide will focus on two key areas of inhibitor development:

-

Anti-inflammatory agents targeting Cyclooxygenase-2 (COX-2): Chronic inflammation is a hallmark of many diseases, and COX-2 is a critical enzyme in the production of pro-inflammatory prostaglandins.[4] Selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[4]

-

Anticancer agents targeting Protein Kinases: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common driver of cancer.[5] Kinase inhibitors have emerged as a major class of targeted cancer therapeutics.

Synthetic Strategy: Building a Diverse Inhibitor Library

The aldehyde functionality of 2-phenyloxazole-5-carbaldehyde is the primary handle for diversification. The following protocols describe key reactions to generate a library of derivatives with varied physicochemical properties, which is essential for establishing a robust Structure-Activity Relationship (SAR).

Synthesis of Imines (Schiff Bases)

The condensation of an aldehyde with a primary amine to form an imine is a straightforward and efficient method to introduce a wide range of substituents.

Protocol 2.1: General Procedure for Imine Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve 2-phenyloxazole-5-carbaldehyde (1.0 eq.) in absolute ethanol (10 mL per mmol of aldehyde).

-

Amine Addition: Add the desired primary amine (1.1 eq.) to the solution. A few drops of glacial acetic acid can be added as a catalyst.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The imine product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If the product does not precipitate, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[6][7]

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are α,β-unsaturated ketones that serve as precursors for various heterocyclic compounds and exhibit a broad range of biological activities.

Protocol 2.2: Base-Catalyzed Synthesis of Chalcones

-

Reactant Preparation: In a flask, dissolve 2-phenyloxazole-5-carbaldehyde (1.0 eq.) and a substituted acetophenone (1.0 eq.) in ethanol.

-

Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the mixture while stirring in an ice bath.

-

Reaction: Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl. The precipitated chalcone is collected by filtration.

-

Purification: Wash the crude product with water until the washings are neutral and then recrystallize from ethanol to afford the pure chalcone.[8][9]

Knoevenagel Condensation with Active Methylene Compounds

This reaction is a powerful tool for forming carbon-carbon bonds and introducing functionalities that can act as hydrogen bond donors or acceptors.

Protocol 2.3: Knoevenagel Condensation

-

Reactant Preparation: In a round-bottom flask, combine 2-phenyloxazole-5-carbaldehyde (1.0 eq.), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq.), and a suitable solvent such as ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[10][11]

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: The residue can be purified by recrystallization or column chromatography on silica gel to yield the desired α,β-unsaturated product.[10][12]

Reductive Amination

This two-step, one-pot reaction converts the aldehyde into a secondary or tertiary amine, providing access to a different class of derivatives compared to imine formation.

Protocol 2.4: Reductive Amination

-

Imine Formation: Dissolve 2-phenyloxazole-5-carbaldehyde (1.0 eq.) and the desired primary or secondary amine (1.2 eq.) in a suitable solvent like methanol or dichloroethane. Stir at room temperature for 1-2 hours to form the intermediate imine or enamine.

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.[2][13]

-

Reaction: Continue stirring at room temperature for an additional 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[14]

Biological Evaluation: Screening for Inhibitory Activity

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols provide detailed methods for screening compounds as potential COX-2 and protein kinase inhibitors.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This fluorometric assay is a reliable method for high-throughput screening of COX-2 inhibitors.[15]

Protocol 3.1: Fluorometric COX-2 Inhibitor Screening

Materials:

-

COX-2, Human Recombinant (e.g., from Sigma-Aldrich, Cat. No. MAK399F)[15]

-

COX Assay Buffer[15]

-

COX Probe[15]

-

COX Cofactor[15]

-

Arachidonic Acid[15]

-

Celecoxib (as a positive control)[15]

-

Test compounds

-

96-well black microplate

Procedure:

-

Reagent Preparation: Prepare all reagents according to the supplier's instructions. Reconstitute the COX-2 enzyme and keep it on ice.[15]

-

Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions to the desired test concentrations (typically 10x the final concentration) in COX Assay Buffer.[15]

-

Assay Plate Setup:

-

Enzyme Control (EC): Add 10 µL of Assay Buffer.

-

Sample Screen (S): Add 10 µL of the diluted test inhibitor.

-

Positive Control: Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).

-

-

Enzyme Addition: Add 10 µL of the reconstituted COX-2 enzyme solution to each well.

-